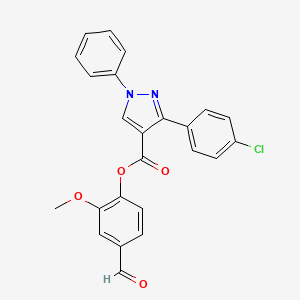

2-Chloro-6-ethoxy-3-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Chemical Reactions Analysis

In the context of similar compounds, a notable chemical reaction is the formal anti-Markovnikov alkene hydromethylation . This reaction was applied to methoxy protected (−)-Δ8-THC and cholesterol .科学的研究の応用

Structural and Optical Properties

Research into the structural and optical properties of quinoline derivatives has provided significant insights. For instance, Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical characteristics of 4H-pyrano[3,2-c]quinoline derivatives, noting that these compounds, when formed into thin films, display notable optical properties due to their polycrystalline nature and nanocrystallite dispersion in an amorphous matrix. These properties are crucial for applications in optoelectronics and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Properties

The same group of researchers also delved into the photovoltaic properties of similar derivatives, demonstrating their potential in organic-inorganic photodiode fabrication. Their work highlights the efficiency of these compounds in photovoltaic devices due to their rectification behavior and photoconductivity sensitivity, underscoring their significance in solar energy conversion technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Application in Organic Chemistry

On the synthetic front, Bänziger et al. (2000) presented an efficient synthesis approach for octahydrobenzo[g]quinoline derivatives, demonstrating the utility of these methods in producing pharmaceutically relevant compounds. This synthesis pathway underscores the versatility of quinoline derivatives in drug development and organic synthesis (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Corrosion Inhibition

Quinoline derivatives have also been studied for their corrosion inhibition properties. Saraswat and Yadav (2020) explored quinoxaline derivatives as corrosion inhibitors for mild steel, demonstrating how these compounds effectively prevent corrosion, which is crucial for extending the life of metal structures and components in industrial applications (Saraswat & Yadav, 2020).

Anticancer Applications

In the pharmaceutical domain, Abad et al. (2021) synthesized and analyzed isoxazolequinoxaline derivatives for their anticancer properties, illustrating the potential of quinoline-based compounds in developing new cancer therapies. Their research highlights the intersection of organic chemistry and pharmacology, pointing to the broad applicability of these compounds in medicinal chemistry (Abad et al., 2021).

特性

IUPAC Name |

2-chloro-6-ethoxy-3-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S/c1-3-28-16-9-10-18-15(11-16)12-17(21(22)23-18)20-13-19(14-7-5-4-6-8-14)24-25(20)29(2,26)27/h4-12,20H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOQZBHBGOAYSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2462507.png)

![4-[(2,5-Difluorophenyl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2462511.png)

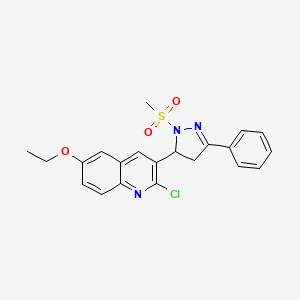

![1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2462512.png)

![N-ethyl-6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B2462513.png)

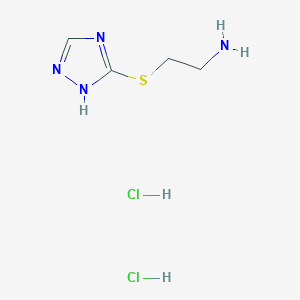

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B2462517.png)

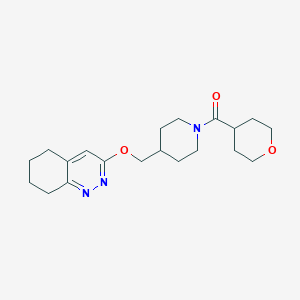

![1'-Acetyl-7-fluorosulfonyloxyspiro[3,4-dihydrochromene-2,4'-piperidine]](/img/structure/B2462520.png)

![Methyl [(2-chlorophenyl)sulfonyl]acetate](/img/structure/B2462524.png)